- A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle, Dalton Transactions, 2010, 39(42), 10286-10292

Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)

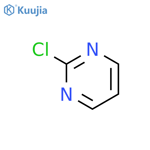

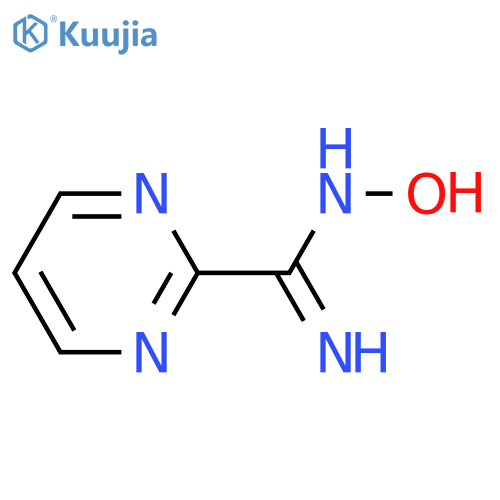

90993-49-0 structure

Produktname:(Z)-N'-hydroxypyrimidine-2-carboximidamide

(Z)-N'-hydroxypyrimidine-2-carboximidamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-Hydroxypyrimidine-2-carboximidamide

- Pyrimidine-2-carboxamidoxime

- 2-Pyrimidinecarboximidamide,N-hydroxy-

- N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE

- N'-Hydroxypyrimidine-2-carboximidamide

- 2-pyrimidineamidoxime

- N-Hydroxy-2-pyrimidinecarboximidamide

- N'-hydroxy-pyrimidine-2-carboxamidine

- pyrimidine-2-carboxamide oxime

- 2-Pyrimidinecarboxamidoxime (7CI)

- N-Hydroxy-2-pyrimidinecarboximidamide (ACI)

- N′-Hydroxypyrimidine-2-carboximidamide

- n'-hydroxy-2-pyrimidinecarboximidamide

- F2195-0001

- LS-04712

- Z441830520

- SCHEMBL641368

- 90993-49-0

- AKOS001489689

- AKOS022185591

- 1396764-45-6

- 2-pyrimidinecarboximidamide, N'-hydroxy-

- EN300-45092

- (Z)-N'-hydroxypyrimidine-2-carboximidamide

- ALBB-014815

-

- MDL: MFCD09751609

- Inchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)

- InChI-Schlüssel: MTMYDZFBFHZRIJ-UHFFFAOYSA-N

- Lächelt: N=C(C1N=CC=CN=1)NO

Berechnete Eigenschaften

- Genaue Masse: 138.05400

- Monoisotopenmasse: 138.054

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 228

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 1

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 79.8A^2

- XLogP3: -0.9

Experimentelle Eigenschaften

- Farbe/Form: No data available

- Dichte: 1.5±0.1 g/cm3

- Schmelzpunkt: 230-235℃

- Siedepunkt: 410.9±28.0 °C at 760 mmHg

- Flammpunkt: 202.3±24.0 °C

- Brechungsindex: 1.68

- PSA: 84.39000

- LogP: 0.27140

- Dampfdruck: 0.0±1.0 mmHg at 25°C

(Z)-N'-hydroxypyrimidine-2-carboximidamide Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054418-5g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 5g |

$975 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1054418-1g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 1g |

$85 | 2024-06-06 | |

| TRC | H909930-10mg |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141059-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 97% | 1g |

¥ƅƻƠ | 2023-07-25 | |

| Life Chemicals | F2195-0001-1g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$28.0 | 2023-11-21 | |

| Chemenu | CM275837-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$74 | 2024-07-20 | |

| Life Chemicals | F2195-0001-10g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 10g |

$195.0 | 2023-11-21 | |

| Chemenu | CM275837-25g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 25g |

$303 | 2021-08-18 | |

| A2B Chem LLC | AH82137-5g |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 5g |

$100.00 | 2024-05-20 | |

| Aaron | AR00GSCL-250mg |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 95% | 250mg |

$14.00 | 2025-01-24 |

(Z)-N'-hydroxypyrimidine-2-carboximidamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ; rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, reflux

1.2 Solvents: Ethanol ; rt; 2 h, reflux

Referenz

- Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism, Dalton Transactions, 2010, 39(41), 9766-9778

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

Referenz

- Structural variation from trinuclears to 1D chains: Syntheses, structures and properties, Applied Organometallic Chemistry, 2019, 33(4),

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Methanol ; overnight, rt

Referenz

- Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 14 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

Referenz

- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Hydroxylamine Solvents: Ethanol , Water

Referenz

- Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt

1.2 2 h, reflux

1.2 2 h, reflux

Referenz

- Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, Pest Management Science, 2017, 73(5), 917-924

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; reflux

Referenz

- Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors, Journal of Medicinal Chemistry, 2012, 55(1), 68-83

(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products

(Z)-N'-hydroxypyrimidine-2-carboximidamide Verwandte Literatur

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide) Verwandte Produkte

- 497865-50-6((E)-1-(2-ethoxyphenyl)methylidene-2-{1,2,4triazolo3,4-aphthalazin-6-yl}hydrazine)

- 1807223-56-8(Ethyl 2-aminomethyl-6-cyano-4-(difluoromethyl)benzoate)

- 1461706-62-6(3-(piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride)

- 904275-16-7(N-(3-chloro-4-methoxyphenyl)-2-{5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 1806058-76-3(2-Bromo-6-(difluoromethyl)-3-fluoropyridine-4-methanol)

- 332128-44-6([(4-Bromo-phenyl)-(2-piperidin-1-yl-acetyl)-amino]-acetic acid ethyl ester)

- 1017125-32-4(3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol)

- 2137701-28-9(3-Piperidinecarboxylic acid, 1-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)

- 851129-72-1(2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)

- 2172443-02-4(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid)

Empfohlene Lieferanten

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge